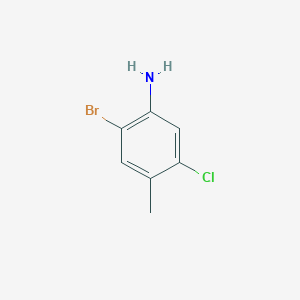

2-Bromo-5-chloro-4-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-chloro-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULCBEYQOSOVMMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391563 | |

| Record name | 2-bromo-5-chloro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102170-52-5 | |

| Record name | 2-Bromo-5-chloro-4-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102170-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-5-chloro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-chloro-4-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization for 2 Bromo 5 Chloro 4 Methylaniline and Its Derivatives

Established Laboratory-Scale Synthetic Routes to 2-Bromo-5-chloro-4-methylaniline

The laboratory synthesis of 2-bromo-5-chloro-4-methylaniline is a multi-step process that hinges on the precise introduction of halogen atoms onto a 4-methylaniline (p-toluidine) backbone. The key challenge lies in controlling the regioselectivity of the bromination and chlorination reactions.

Strategies for Regioselective Bromination and Chlorination of Aniline (B41778) Precursors

The synthesis of di-substituted anilines such as 2-bromo-5-chloro-4-methylaniline requires careful control over the position of electrophilic aromatic substitution. The amino (-NH2) and methyl (-CH3) groups on the starting precursor, 4-methylaniline, are both activating and ortho-, para-directing. To achieve the desired 2-bromo-5-chloro substitution pattern, a sequential halogenation strategy is typically employed, often involving the use of a protecting group to modulate the directing effects of the powerful amino group.

A common route starts with the chlorination of 4-methylaniline. Direct chlorination can lead to a mixture of products. To achieve selectivity, the reaction can be guided to the position ortho to the methyl group and meta to the amino group. Subsequently, bromination is carried out. The existing substituents guide the bromine atom to the position ortho to the amino group.

Alternatively, starting with p-toluidine, the amino group is first protected, followed by bromination at the ortho position, then chlorination, and finally deprotection. doubtnut.com Another approach involves the halogenation of aniline derivatives using copper halides. For instance, copper(II) chloride or copper(II) bromide can be used for direct chlorination or bromination, often yielding para-substituted products with high regioselectivity under mild conditions, especially when using ionic liquids as solvents. beilstein-journals.orgresearchgate.net More specialized methods for ortho-halogenation include copper-catalyzed reactions on protected anilines or the treatment of N,N-dialkylaniline N-oxides with thionyl halides. rsc.orgnih.govnih.gov

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of 2-bromo-5-chloro-4-methylaniline. Key parameters that are manipulated include temperature, solvent, catalyst, and reaction time. beilstein-journals.org For halogenation reactions involving copper halides, the choice of solvent has been shown to be particularly influential.

Studies on the chlorination of 2-methylaniline with copper(II) chloride (CuCl2) demonstrate that switching from an aqueous HCl solvent to an ionic liquid can significantly improve conversion rates and allow for milder reaction conditions (lower temperature) without the need for supplementary oxygen or gaseous HCl. beilstein-journals.orgresearchgate.net This approach also enhances the safety and reduces the environmental impact of the process. beilstein-journals.orgresearchgate.net The optimization often involves finding a balance between the rate of consumption of the starting material (conversion) and the proportion of it that is converted into the desired product (selectivity). scielo.br

Below is an interactive data table summarizing the optimization of chlorination conditions for a model substrate, 2-methylaniline, which illustrates the principles applicable to the synthesis of halogenated anilines.

Table 1: Optimization of Chlorination Conditions for 2-Methylaniline using CuCl₂

| Entry | Solvent | CuCl₂ (equiv.) | Additives | Temp (°C) | Time (h) | Conversion (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 36% aq. HCl | 2 | O₂, HCl(g) | 60 | 3 | ~90 | Good yield but requires hazardous additives. |

| 2 | 36% aq. HCl | 2 | None | 60 | 3 | 10 | Low conversion without additives. |

| 3 | [bmim][BF₄] | 2 | None | 40 | 3 | ~90 | High conversion at lower temperature. |

| 4 | [hmim][BF₄] | 2 | None | 40 | 3 | 91 (isolated yield) | Ionic liquid provides best result. |

Role of Protective Groups in Directed Synthesis

Protecting groups are instrumental in directing the regioselectivity of electrophilic aromatic substitutions on anilines. The amino group is highly activating, which can lead to multiple substitutions and a lack of selectivity. By temporarily converting the amino group into a less activating group, such as an amide, its directing influence can be attenuated, and steric hindrance can be introduced to favor substitution at specific positions. beilstein-journals.orgresearchgate.net

A classic and highly relevant example is the synthesis of 2-bromo-4-methylaniline (B145976) from p-toluidine. doubtnut.com

Protection: p-Toluidine is treated with acetic anhydride (B1165640) to form N-acetyl-p-toluidine. The acetyl group is less activating than the amino group and provides steric bulk.

Bromination: The N-acetyl-p-toluidine is then reacted with bromine in acetic acid. The acetylamino group directs the incoming bromine to the ortho position, yielding 2-bromo-N-acetyl-4-methylaniline.

Hydrolysis: The acetyl group is removed by acid or base hydrolysis to yield the final product, 2-bromo-4-methylaniline. doubtnut.com

This same principle is applied in the synthesis of 2-bromo-5-chloro-4-methylaniline, where a protecting group strategy ensures the correct placement of both the bromine and chlorine atoms before being removed in a final step.

Industrial Process Scale-Up and Development for 2-Bromo-5-chloro-4-methylaniline Production

Transitioning the synthesis of 2-bromo-5-chloro-4-methylaniline from the laboratory to an industrial scale introduces challenges related to cost, safety, efficiency, and waste management. A practical industrial process must utilize inexpensive and readily available starting materials, avoid hazardous reagents where possible, and be scalable to produce large quantities with high yield and purity. thieme-connect.comresearchgate.net

Continuous Flow Methodologies and Catalyst Utilization

Continuous flow chemistry presents a modern alternative to traditional batch processing for industrial-scale synthesis. Flow reactors offer superior heat and mass transfer, improved safety profiles for handling hazardous intermediates, and the potential for higher yields and purity. youtube.com For the synthesis of 2-bromo-5-chloro-4-methylaniline, halogenation steps could be performed in a continuous flow setup.

The use of solid-supported or heterogeneous catalysts is particularly well-suited for flow systems. For example, copper-based catalysts, which are effective in aniline halogenation, could be incorporated into a packed-bed reactor. beilstein-journals.orgresearchgate.net This would allow the starting materials to flow through the catalyst bed, with the product emerging continuously. This methodology simplifies catalyst separation and recycling, reduces waste, and allows for precise control over reaction parameters like temperature and residence time, thereby optimizing the process. Future innovations in production may focus on integrating continuous flow chemistry to enhance efficiency and reduce the environmental footprint. innospk.com

Impurity Profile Management and Control in Large-Scale Synthesis

During the bulk synthesis of any chemical, the formation of impurities is inevitable. The identification, quantification, and control of these impurities are critical for ensuring the quality and safety of the final product, as mandated by regulatory bodies like the ICH. beilstein-journals.org

For the synthesis of 2-bromo-5-chloro-4-methylaniline, potential impurities could arise from several sources:

Regioisomers: Incorrect positioning of the halogen atoms can lead to the formation of isomers such as 2-bromo-3-chloro-4-methylaniline (B1624699) or 3-bromo-5-chloro-4-methylaniline.

Multi-halogenation: Over-reaction can result in the addition of extra halogen atoms, leading to impurities like dibromo-chloro or bromo-dichloro derivatives. pressbooks.publibretexts.org For instance, in a related industrial process, the formation of a dibromo impurity was a key issue that needed to be controlled. thieme-connect.comresearchgate.net

Residual Starting Materials or Intermediates: Incomplete reactions can leave unreacted precursors in the final product.

Effective impurity management involves developing robust analytical methods (e.g., HPLC, LC-MS) to monitor the reaction progress and quantify impurities. beilstein-journals.org Process parameters are then optimized to minimize the formation of these undesired byproducts. Purification steps, such as recrystallization or chromatography, are employed to remove impurities to acceptable levels in the final product. beilstein-journals.org

Economic and Environmental Considerations in Industrial Synthesis

Environmental Considerations: The production of halogenated anilines raises several environmental concerns. The use of hazardous materials like bromine and chlorine requires stringent safety protocols to prevent accidental releases. epa.govnih.gov The manufacturing process can generate significant wastewater containing residual anilines and their derivatives, which are often toxic to aquatic life and require extensive treatment before discharge. ontosight.aiepa.gov Furthermore, the synthesis can produce volatile organic compounds (VOCs) and other air pollutants. ontosight.ai

To mitigate these environmental impacts, the chemical industry is increasingly adopting "green chemistry" principles. rsc.orgnih.gov This includes the use of less hazardous solvents, the development of catalytic processes to replace stoichiometric reagents, and the implementation of waste reduction and recycling programs. Green chemistry metrics, such as Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI), are used to assess the environmental performance of a synthesis route. A lower E-Factor and PMI indicate a more environmentally friendly process with less waste generation.

The following table illustrates some key green chemistry metrics:

| Metric | Formula | Desired Value | Significance |

| Atom Economy | (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% | High | Measures the efficiency of a reaction in converting reactant atoms to the desired product. |

| E-Factor | Total Waste (kg) / kg of Product | Low | Represents the total amount of waste produced per kilogram of product. |

| Process Mass Intensity (PMI) | Total Mass in a Process / Mass of Product | Low | Considers all materials used in a process, including solvents and work-up chemicals. |

By focusing on these metrics, industrial processes for compounds like 2-Bromo-5-chloro-4-methylaniline can be designed to be more sustainable and economically advantageous in the long term.

Novel Synthetic Approaches and Catalyst Development for 2-Bromo-5-chloro-4-methylaniline

Recent advances in organic synthesis have provided new tools for the efficient and selective synthesis and functionalization of halogenated anilines like 2-Bromo-5-chloro-4-methylaniline. These methods offer potential advantages over traditional approaches in terms of yield, selectivity, and functional group tolerance.

Palladium-Catalyzed Reactions for Functionalization of 2-Bromo-5-chloro-4-methylaniline

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. cmu.eduacs.orgnih.govrsc.orgacs.org The bromine atom in 2-Bromo-5-chloro-4-methylaniline makes it a suitable substrate for various palladium-catalyzed transformations, enabling the introduction of a wide range of functional groups.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound. nih.govrsc.orgwikipedia.orgorganic-chemistry.orgnih.gov For 2-Bromo-5-chloro-4-methylaniline, a Suzuki-Miyaura coupling could be used to introduce new aryl or alkyl groups at the 2-position by reacting it with a suitable boronic acid or ester in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst is crucial for achieving high yields and selectivity. nih.gov

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orgnih.govlibretexts.orgresearchgate.net This would allow for the introduction of a vinyl group at the 2-position of the aniline ring. The reaction typically requires a palladium catalyst, a base, and is often carried out at elevated temperatures.

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds. cmu.eduacs.orgacs.orgnih.gov It could be employed to couple 2-Bromo-5-chloro-4-methylaniline with various amines, amides, or other nitrogen-containing nucleophiles to generate more complex aniline derivatives. The choice of phosphine (B1218219) ligand is critical for the success of these reactions, with bulky, electron-rich ligands often providing the best results. cmu.edu

The table below summarizes typical conditions for these palladium-catalyzed reactions, based on studies with similar bromoaniline substrates.

| Reaction | Typical Catalyst/Ligand System | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura Coupling | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 80-110 |

| Heck Reaction | Pd(OAc)₂, P(o-tolyl)₃ | Et₃N | DMF | 100-140 |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, BINAP | NaOtBu | Toluene | 80-110 |

Exploration of Diazotization-Based Transformations involving 2-Bromo-5-chloro-4-methylaniline

The primary amino group of 2-Bromo-5-chloro-4-methylaniline can be converted into a diazonium salt, which is a versatile intermediate for a wide range of chemical transformations. learncbse.inorgsyn.org This process, known as diazotization, is typically carried out by treating the aniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. orgsyn.org

Sandmeyer Reaction: The Sandmeyer reaction allows for the replacement of the diazonium group with various nucleophiles, such as halides (Cl, Br, I) or cyanide (CN), using a copper(I) salt as a catalyst. This would provide a route to compounds where the amino group of 2-Bromo-5-chloro-4-methylaniline is replaced by another functional group.

Schiemann Reaction: For the introduction of fluorine, the Balz-Schiemann reaction can be employed. This involves the thermal decomposition of the corresponding diazonium tetrafluoroborate (B81430) salt.

Azo Coupling: Diazonium salts can also react with electron-rich aromatic compounds, such as phenols or other anilines, in a process called azo coupling to form brightly colored azo compounds. learncbse.innih.govnih.gov This reaction is fundamental to the dye industry and could be used to synthesize novel dyes derived from 2-Bromo-5-chloro-4-methylaniline. The pH of the reaction medium is critical for controlling the coupling reaction. nih.gov

A general scheme for the diazotization of 2-Bromo-5-chloro-4-methylaniline and subsequent transformations is shown below:

Scheme 1: Diazotization of 2-Bromo-5-chloro-4-methylaniline and subsequent functionalization reactions.

Stereoselective and Asymmetric Synthesis Strategies Utilizing 2-Bromo-5-chloro-4-methylaniline as a Chiral Precursor

While 2-Bromo-5-chloro-4-methylaniline itself is not chiral, it can serve as a precursor for the synthesis of chiral molecules through various stereoselective and asymmetric strategies.

One potential approach involves the introduction of a chiral center into the molecule through a subsequent reaction. For instance, if the aniline is used as a starting material for a multi-step synthesis, a chiral catalyst or a chiral auxiliary could be employed in a later step to induce stereoselectivity.

Another strategy is the resolution of a racemic mixture of a derivative of 2-Bromo-5-chloro-4-methylaniline. nih.govslideshare.netpbworks.comyoutube.comslideshare.net If a derivative is synthesized that contains a racemic center, it can be reacted with a chiral resolving agent to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated by techniques such as fractional crystallization or chromatography. Once separated, the chiral resolving agent can be removed to yield the individual enantiomers of the desired compound.

The development of asymmetric synthetic methods that could directly utilize a prochiral derivative of 2-Bromo-5-chloro-4-methylaniline would be a significant advancement. This could involve the use of a chiral catalyst to selectively form one enantiomer over the other in a key bond-forming reaction. While specific examples utilizing 2-Bromo-5-chloro-4-methylaniline as a chiral precursor are not prominent in the literature, the principles of asymmetric synthesis and chiral resolution provide a clear framework for how such transformations could be achieved.

Chemical Reactivity and Reaction Mechanisms of 2 Bromo 5 Chloro 4 Methylaniline

Electrophilic Aromatic Substitution (EAS) Patterns in 2-Bromo-5-chloro-4-methylaniline

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the outcomes of such reactions on substituted benzenes are dictated by the nature of the substituents already present on the ring. numberanalytics.comleah4sci.com

The directing effects of the substituents on 2-bromo-5-chloro-4-methylaniline are a confluence of their individual electronic properties.

Amino (-NH2) Group: The amino group is a powerful activating group and a strong ortho, para-director. chemistrysteps.combyjus.com Its activating nature stems from the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring through resonance, thereby increasing the electron density at the ortho and para positions. chemistrysteps.com

Methyl (-CH3) Group: The methyl group is a weak activating group and an ortho, para-director. numberanalytics.com It donates electron density to the ring primarily through an inductive effect and hyperconjugation. libretexts.org

Bromo (-Br) and Chloro (-Cl) Groups: Halogens are a unique class of substituents, acting as deactivators yet directing incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org Their deactivating nature is due to their strong inductive electron-withdrawing effect, which outweighs their weaker resonance electron-donating effect. libretexts.org

Aniline (B41778) and its derivatives are known to be highly reactive in electrophilic substitution reactions, often leading to multiple substitutions. byjus.comlibretexts.org For instance, the reaction of aniline with bromine water readily produces a trisubstituted product. byjus.comyoutube.com To control the reaction and achieve monosubstitution, the strong activating effect of the amino group can be modulated by converting it into an amide group, such as an acetanilide. chemistrysteps.comyoutube.com This strategy is pertinent to controlling the reactivity of 2-bromo-5-chloro-4-methylaniline in EAS.

Nucleophilic Aromatic Substitution (NAS) Chemistry of 2-Bromo-5-chloro-4-methylaniline

Nucleophilic aromatic substitution (NAS) provides a pathway for the replacement of a leaving group on an aromatic ring by a nucleophile. This reaction is generally less common than EAS and requires specific conditions. libretexts.org

NAS reactions typically proceed via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as these groups can stabilize the negative charge of the intermediate. libretexts.org

In 2-bromo-5-chloro-4-methylaniline, the amino and methyl groups are electron-donating, which disfavors the formation of the anionic Meisenheimer complex required for a classical SNAr reaction. Therefore, direct displacement of the bromo or chloro substituents by common nucleophiles under standard NAS conditions is expected to be challenging. However, certain activated haloanilines can undergo NAS. For example, 2,4,6-trinitrochlorobenzene readily reacts with sodium hydroxide. libretexts.org

While direct NAS on 2-bromo-5-chloro-4-methylaniline is difficult, related compounds like 5-bromo-4-fluoro-2-methylaniline (B104819) exhibit reactivity in nucleophilic aromatic substitution at the fluoride (B91410) position. ossila.com The reactivity of halogens in NAS often follows the trend F > Cl > Br > I, which is opposite to the trend for leaving group ability in SN1 and SN2 reactions. This is because the rate-determining step is often the initial nucleophilic attack, which is favored by the more electronegative halogen that polarizes the C-X bond more effectively. youtube.com

The reactivity of halogenated anilines in NAS is highly dependent on the nature and position of other substituents.

| Compound | Substituents | Expected NAS Reactivity |

| 2-Bromo-5-chloro-4-methylaniline | -NH2 (activating), -CH3 (activating), -Br (deactivating), -Cl (deactivating) | Low |

| 2,4-Dinitrochlorobenzene | -NO2 (strongly deactivating) at ortho and para positions | High |

| 5-Bromo-4-fluoro-2-methylaniline | -F (more activating for NAS than -Cl or -Br) | Moderate (at F position) ossila.com |

| m-Chloronitrobenzene | -NO2 at meta position | Inert to OH- libretexts.org |

This table is interactive.

Cross-Coupling Reactions Involving 2-Bromo-5-chloro-4-methylaniline

Cross-coupling reactions, particularly those catalyzed by palladium, have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov 2-Bromo-5-chloro-4-methylaniline, with its two distinct halogen atoms, is a versatile substrate for such transformations.

The differential reactivity of the C-Br and C-Cl bonds is a key aspect of its utility in selective cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step to the Pd(0) catalyst. This reactivity difference allows for selective functionalization at the bromine-bearing position. nih.gov

Notable cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: This reaction pairs an organohalide with an organoboron compound. nih.gov 2-Bromo-5-chloro-4-methylaniline can selectively react at the C-Br position with various boronic acids or esters to form biaryl compounds. nih.govmdpi.com The reaction is typically carried out in the presence of a palladium catalyst and a base. nih.gov

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling an aryl halide with an amine. wikipedia.orglibretexts.org The C-Br bond of 2-bromo-5-chloro-4-methylaniline can be selectively coupled with a variety of primary or secondary amines. beilstein-journals.orgacs.org

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne to form an arylalkyne. wikipedia.orglibretexts.org The C-Br bond is the preferred site for this transformation. researchgate.net

Heck Reaction: This reaction couples an aryl halide with an alkene. The C-Br bond would be the more reactive site for this transformation as well.

The selective cross-coupling of a similar compound, 2-chlorobenzimidazole (B1347102) with 2-bromo-4,6-dimethyl-aniline, has been reported, highlighting the feasibility of such selective transformations. acs.org

| Reaction | Coupling Partner | Product Type | Catalyst/Reagents |

| Suzuki-Miyaura | Ar-B(OH)2 | Biaryl | Pd catalyst, Base nih.gov |

| Buchwald-Hartwig | R-NH2 | Arylamine | Pd catalyst, Base wikipedia.org |

| Sonogashira | R-C≡CH | Arylalkyne | Pd/Cu catalyst, Base wikipedia.org |

| Heck | Alkene | Substituted Alkene | Pd catalyst, Base |

This table is interactive.

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide. For 2-Bromo-5-chloro-4-methylaniline, the greater reactivity of the C-Br bond compared to the C-Cl bond allows for regioselective arylation at the 2-position. This reaction is typically catalyzed by a palladium(0) complex.

In a related study, the selective Suzuki-Miyaura cross-coupling of 2-bromo-4-chlorophenyl-2-bromobutanoate with various phenylboronic acids was successfully achieved. nih.gov This highlights the principle of selective reaction at the bromo-substituted position, a strategy directly applicable to 2-Bromo-5-chloro-4-methylaniline. While palladium catalysts are common, nickel-based catalysts have also been developed for Suzuki-type reactions involving alkyl halides. google.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₄, NiCl₂(dppe) |

| Boron Source | Arylboronic acid, Arylboronic ester |

| Base | K₃PO₄, Na₂CO₃, Cs₂CO₃ |

| Solvent | Toluene, 1,4-Dioxane, Acetonitrile (B52724) |

| Temperature | 70-100 °C |

Buchwald-Hartwig Amination and Related Carbon-Nitrogen Bond Formations

The Buchwald-Hartwig amination facilitates the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide, catalyzed by a palladium complex. google.com This reaction is instrumental in synthesizing complex arylamines. The process involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by association of the amine, deprotonation, and reductive elimination to yield the product and regenerate the catalyst. google.com

The development of specialized ligands, such as bulky biarylphosphines like tBuBrettPhos, has enabled the amination of challenging substrates, including unprotected bromoimidazoles and bromopyrazoles, under mild conditions. acs.org Furthermore, advancements in technology have led to the use of microreactors for Buchwald-Hartwig aminations, offering advantages in terms of reaction time, energy consumption, and product purity. google.com

Table 2: Key Components in Buchwald-Hartwig Amination

| Component | Example | Purpose |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of active Pd(0) catalyst |

| Ligand | Tri-t-butylphosphine, X-Phos, tBuBrettPhos | Stabilizes palladium complex, modulates reactivity |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine |

| Solvent | Toluene, 1,4-Dioxane, THF | Reaction medium |

Heck and Sonogashira Coupling Reactions

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. This reaction typically proceeds with trans selectivity. The mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination.

Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The reactivity of the halide in Sonogashira coupling follows the order I > Br > Cl, allowing for selective coupling at the bromine-substituted position of 2-Bromo-5-chloro-4-methylaniline. wikipedia.org Copper-free Sonogashira protocols have also been developed. nih.govlibretexts.org Studies on o-iodoanilines have shown that various terminal alkynes can be coupled efficiently to produce 2-ethynylaniline (B1227618) derivatives. nih.gov

Table 3: General Conditions for Sonogashira Coupling

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ |

| Co-catalyst | CuI (in traditional Sonogashira) |

| Alkyne | Phenylacetylene, Trimethylsilylacetylene |

| Base | Triethylamine, Diisopropylamine, K₂CO₃ |

| Solvent | THF, DMF, Toluene, Water |

| Temperature | Room temperature to 100 °C |

Derivatization Reactions of the Amine Functionality in 2-Bromo-5-chloro-4-methylaniline

The primary amine group of 2-Bromo-5-chloro-4-methylaniline is a key site for a variety of derivatization reactions, allowing for the introduction of diverse functional groups.

Acylation and Sulfonylation Studies

Acylation: The amino group of anilines can be readily acylated using acylating agents like acetic anhydride (B1165640) or acetyl chloride to form the corresponding acetamides. libretexts.org For instance, N-(5-Chloro-4-methyl-2-nitrophenyl)acetamide is a known acylated derivative of a related aniline. aobchem.com The acetylation of anilines is a standard transformation, often carried out in the presence of a base like sodium acetate. libretexts.org

Sulfonylation: The synthesis of sulfonamides from anilines is a significant transformation in medicinal chemistry. nih.gov Recent methods have utilized visible-light-mediated reactions for the sulfonylation of anilines with sulfonyl fluorides or sulfinate salts. frontiersin.orgrsc.orgrsc.org These methods offer mild reaction conditions and broad substrate scope. frontiersin.orgrsc.org Copper-catalyzed C-H sulfonylation of aniline derivatives with sodium sulfinates has also been reported as an effective method. mdpi.com

Table 4: Reagents for Acylation and Sulfonylation of Anilines

| Reaction | Reagent | Product Functional Group |

| Acylation | Acetic anhydride, Acetyl chloride | Amide (-NHCOR) |

| Sulfonylation | Sulfonyl chloride, Sulfonyl fluoride, Sulfinate salt | Sulfonamide (-NHSO₂R) |

Schiff Base Formation and Imine Chemistry

Primary aromatic amines, such as 2-Bromo-5-chloro-4-methylaniline, react with aldehydes or ketones via a condensation reaction to form Schiff bases, which contain an imine or azomethine (-C=N-) group. This reaction is typically reversible and can be catalyzed by either an acid or a base.

A study on the synthesis of Schiff bases from the isomeric 3-bromo-4-methyl aniline involved refluxing the aniline with various substituted aldehydes in an ethanol (B145695) medium. The resulting Schiff bases were characterized by the appearance of a strong band for the azomethine group in their IR spectra.

Table 5: Synthesis of Schiff Bases from a Substituted Aniline

| Aldehyde Reactant | Resulting Schiff Base |

| 2-nitrobenzaldehyde | 3-bromo-4-methyl-N-(2-nitrobenzylidene)aniline |

| 2,4,5-trimethoxybenzaldehyde | 3-bromo-4-methyl-N-(2,4,5-trimethoxybenzylidene)aniline |

| 4-methoxybenzaldehyde | 3-bromo-N-(4-methoxybenzylidene)-4-methylaniline |

| Indole-3-carboxaldehyde | N-(3-bromo-4-methylphenyl)-1-(1H-indol-3-yl)methanimine |

| Data from a study on the isomeric 3-bromo-4-methyl aniline. |

Urea (B33335) and Thiourea (B124793) Derivative Synthesis

Urea Synthesis: The synthesis of ureas from primary amines can be achieved through various methods. A common approach involves the reaction of the amine with an isocyanate. The existence of 1-(2-Bromo-5-chloro-4-methylphenyl)urea has been documented, indicating that 2-Bromo-5-chloro-4-methylaniline can be converted to its corresponding urea derivative. chemspider.com

Thiourea Synthesis: Thioureas are sulfur analogs of ureas and are typically synthesized by reacting an amine with an isothiocyanate. The reaction of an amine with carbon disulfide can also lead to the formation of thiourea derivatives. These compounds are versatile intermediates in the synthesis of various heterocyclic compounds.

Oxidative and Reductive Transformations of 2-Bromo-5-chloro-4-methylaniline

The transformation of the amino group or modifications involving the halogen substituents through oxidation and reduction are key reactions for creating new functional groups from 2-Bromo-5-chloro-4-methylaniline.

Oxidative Reactions

Oxidation of the amino group in aniline derivatives can lead to a variety of products, including nitroso, nitro, and azo compounds, or can result in polymerization. The specific outcome depends on the oxidant used and the reaction conditions. For 2-Bromo-5-chloro-4-methylaniline, the presence of electron-withdrawing bromo and chloro substituents would influence the electron density on the nitrogen atom, affecting its susceptibility to oxidation compared to unsubstituted aniline.

Reductive Transformations

Reductive processes involving 2-Bromo-5-chloro-4-methylaniline can target either the halogen substituents or potentially a transformed functional group derived from the amine.

Dehalogenation: Catalytic hydrogenation is a common method for the reductive removal of halogen atoms from aromatic rings. In the case of 2-Bromo-5-chloro-4-methylaniline, the bromo substituent is generally more susceptible to hydrogenolysis than the chloro substituent. Selective de-bromination could potentially be achieved using specific catalysts like palladium on carbon (Pd/C) under controlled conditions, yielding 5-chloro-4-methylaniline. The removal of the more resilient chloro group would likely require more forcing conditions.

Reduction of Diazonium Salts: A versatile method for the transformation of anilines involves the diazotization of the amino group, followed by reduction. Treatment of 2-Bromo-5-chloro-4-methylaniline with nitrous acid (HNO₂) would form the corresponding diazonium salt. This intermediate can then undergo a variety of reductive transformations. For instance, reduction with hypophosphorous acid (H₃PO₂) would lead to the complete removal of the amino group, affording 1-bromo-4-chloro-2-methylbenzene. This two-step sequence represents a powerful method for the deamination of anilines.

The following table summarizes the potential reductive transformations of 2-Bromo-5-chloro-4-methylaniline based on established reactivity patterns of related compounds.

| Transformation | Reagents and Conditions | Potential Product |

| Selective De-bromination | H₂, Pd/C, base (e.g., Et₃N), solvent (e.g., EtOH) | 5-chloro-4-methylaniline |

| Deamination (via Diazotization-Reduction) | 1. NaNO₂, HCl (aq.), 0-5 °C2. H₃PO₂ | 1-bromo-4-chloro-2-methylbenzene |

It is crucial to reiterate that these described transformations are based on the general reactivity of substituted anilines and halogenated aromatic compounds. Detailed experimental studies on 2-Bromo-5-chloro-4-methylaniline are required to confirm the feasibility and optimal conditions for these reactions.

Advanced Spectroscopic and Analytical Characterization in Research of 2 Bromo 5 Chloro 4 Methylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2-Bromo-5-chloro-4-methylaniline and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 2-Bromo-5-chloro-4-methylaniline and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, their connectivity, and spatial arrangement. Both ¹H and ¹³C NMR are routinely employed.

In the ¹H NMR spectrum of a compound like 2-Bromo-5-chloro-4-methylaniline, the chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the bromo, chloro, methyl, and amino substituents. The methyl group protons would typically appear as a singlet in the upfield region (around 2-2.5 ppm). The aromatic protons would exhibit signals in the downfield region (typically 6.5-8.0 ppm), with their multiplicity and coupling constants (J) providing information about their relative positions on the benzene (B151609) ring. The protons of the amino group (-NH₂) usually appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the aromatic ring are affected by the attached functional groups. For instance, the carbon atom attached to the bromine would be expected to be in a specific range, while the carbon attached to the chlorine atom would be in a slightly different range. The methyl carbon would appear at a characteristic upfield chemical shift. For example, in the structurally related compound 2-Bromo-4-methylaniline (B145976), characteristic ¹³C NMR shifts are observed that help in its identification. rsc.orgchemicalbook.com Similarly, for 4-Bromo-2-methylaniline, distinct ¹³C NMR spectral data is available. chemicalbook.com

In the study of derivatives of 2-Bromo-5-chloro-4-methylaniline, such as N-acetylated products, significant changes in the NMR spectra would be observed. biosynth.com For example, the acylation of the amino group would lead to a downfield shift of the adjacent aromatic protons and the appearance of a new set of signals corresponding to the acetyl group. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons and carbons, further confirming the structure of more complex derivatives.

Table 1: Representative ¹H and ¹³C NMR Data for Related Aniline (B41778) Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| Aniline | 3.68 (s, 2H, NH₂), 6.77 (d, 2H, ArH), 6.89 (t, 1H, ArH), 7.28 (t, 2H, ArH) | 115.24, 118.76, 129.43, 146.59 | rsc.org |

| 4-Bromoaniline (B143363) | 3.69 (s, 2H, NH₂), 6.59 (d, 2H, ArH), 7.26 (d, 2H, ArH) | 110.22, 116.72, 132.02, 145.41 | rsc.org |

| 2-Bromo-4-methylaniline | 2.24 (s, 3H, CH₃), 3.93 (brs, 2H, NH₂), 6.64 (d, 1H, ArH), 6.90 (d, 1H, ArH), 7.18 (s, 1H, ArH) | 20.0, 108.8, 115.5, 128.8, 129.3, 132.7, 142.0 | rsc.org |

| 4-Bromo-2-methylaniline | 2.07 (s, 3H, CH₃), 3.56 (brs, 2H, NH₂), 6.47 (d, 1H, ArH), 7.09 (d, 1H, ArH), 7.14 (s, 1H, ArH) | 17.7, 110.6, 116.4, 124.7, 129.5, 133.1, 143.8 | rsc.org |

| 2-Bromo-4-chloroaniline | 4.08 (s, 2H, NH₂), 6.64 (d, 1H, ArH), 7.07 (dd, 1H, ArH), 7.38 (d, 1H, ArH) | 115.4, 119.7, 123.6, 128.5, 130.8, 144.7 | rsc.org |

| 4-Bromo-2-chloroaniline | 6.44 (s, 2H, NH₂), 6.67 (d, 1H, ArH), 7.44 (dd, 1H, ArH), 7.88 (d, 1H, ArH) | 111.4, 120.6, 128.2, 132.5, 133.3, 143.0 | rsc.org |

Note: The presented data is for illustrative purposes and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for High-Resolution Analysis and Reaction Monitoring of 2-Bromo-5-chloro-4-methylaniline

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 2-Bromo-5-chloro-4-methylaniline, high-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of its elemental formula.

The mass spectrum of 2-Bromo-5-chloro-4-methylaniline is characterized by its molecular ion peak (M⁺). Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl), the molecular ion region will exhibit a characteristic isotopic pattern. The presence of one bromine atom results in M⁺ and M+2 peaks of nearly equal intensity, while one chlorine atom gives M⁺ and M+2 peaks with an approximate ratio of 3:1. The combination of these patterns for 2-Bromo-5-chloro-4-methylaniline would result in a distinctive cluster of peaks for the molecular ion. uni.lumiamioh.edu

The fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for halogenated anilines include the loss of the halogen atoms (as X· or HX) and fragmentation of the aniline ring. uni.lu The analysis of these fragment ions helps to confirm the presence and location of the substituents on the aromatic ring.

In a research context, MS is also invaluable for reaction monitoring. By analyzing small aliquots of a reaction mixture over time, the consumption of starting materials and the formation of intermediates and the final product, such as a derivative of 2-Bromo-5-chloro-4-methylaniline, can be tracked. This allows for the optimization of reaction conditions, such as temperature, reaction time, and catalyst loading.

Table 2: Predicted Isotopic Pattern for the Molecular Ion of 2-Bromo-5-chloro-4-methylaniline (C₇H₇BrClN)

| m/z | Relative Abundance (%) | Ion Formula |

| 218.9450 | 76.6 | C₇H₇³⁵Cl⁷⁹BrN |

| 219.9523 | 100.0 | C₇H₇³⁵Cl⁷⁹BrN+H |

| 220.9421 | 24.8 | C₇H₇³⁷Cl⁷⁹BrN |

| 220.9430 | 74.7 | C₇H₇³⁵Cl⁸¹BrN |

| 222.9400 | 24.2 | C₇H₇³⁷Cl⁸¹BrN |

Note: This is a predicted pattern and may vary slightly in experimental data. The relative abundances are normalized to the most abundant peak in the cluster. uni.lu

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of 2-Bromo-5-chloro-4-methylaniline

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are highly sensitive to the functional groups present in a molecule and can be used for both qualitative identification and for probing the molecular structure.

The IR spectrum of 2-Bromo-5-chloro-4-methylaniline would show characteristic absorption bands for the N-H stretching vibrations of the primary amine group, typically in the region of 3300-3500 cm⁻¹. The presence of two bands in this region (symmetric and asymmetric stretching) is indicative of a primary amine. The N-H bending vibration is expected around 1600 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic ring appear in the 1400-1600 cm⁻¹ region. The C-N stretching vibration usually occurs in the 1250-1350 cm⁻¹ range. The C-Br and C-Cl stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹. For the related compound 2-bromo-4-methylaniline, a detailed vibrational analysis using FTIR and FT-Raman spectroscopy has been performed, providing a basis for the interpretation of the spectra of similar molecules. nih.govsemanticscholar.org

Raman spectroscopy provides complementary information. While polar bonds like N-H and C=O give strong IR signals, non-polar and symmetric bonds often produce strong Raman signals. For 2-Bromo-5-chloro-4-methylaniline, the aromatic ring vibrations and the C-Br and C-Cl bonds would be expected to show characteristic Raman scattering. The combination of IR and Raman spectra provides a more complete picture of the vibrational properties of the molecule.

Table 3: General IR and Raman Vibrational Frequencies for Substituted Anilines

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| N-H Stretching (asymmetric) | 3400 - 3500 | IR |

| N-H Stretching (symmetric) | 3300 - 3400 | IR |

| Aromatic C-H Stretching | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretching (methyl) | 2850 - 3000 | IR, Raman |

| N-H Bending (scissoring) | 1590 - 1650 | IR |

| Aromatic C=C Stretching | 1400 - 1600 | IR, Raman |

| C-N Stretching | 1250 - 1350 | IR, Raman |

| C-Cl Stretching | 600 - 800 | IR, Raman |

| C-Br Stretching | 500 - 600 | IR, Raman |

Note: The exact positions of the bands depend on the specific substitution pattern and the physical state of the sample. nih.govsemanticscholar.org

X-ray Crystallography for Solid-State Structure Determination of 2-Bromo-5-chloro-4-methylaniline Derivatives

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable single crystals of 2-Bromo-5-chloro-4-methylaniline itself might be challenging, the technique is frequently applied to its solid derivatives.

The analysis of a single crystal of a derivative of 2-Bromo-5-chloro-4-methylaniline would provide accurate bond lengths, bond angles, and torsion angles. This information is crucial for understanding the steric and electronic effects of the substituents on the molecular geometry. For instance, the planarity of the aniline ring and the orientation of the amino group relative to the ring can be precisely determined. Furthermore, the crystal packing arrangement reveals intermolecular interactions such as hydrogen bonding (e.g., N-H···N or N-H···Cl) and halogen bonding (e.g., Br···Br or Br···Cl), which govern the solid-state properties of the material.

A study on the crystal structure of 4-bromo-4'-chloro benzylidene aniline, a derivative of a related aniline, demonstrated the utility of X-ray diffraction in elucidating the three-dimensional structure and intermolecular interactions. nih.gov Similarly, research on carbene-metal-amide complexes involving a derivative of 2-bromo-4,6-dimethyl-aniline has utilized X-ray crystallography to determine the coordination geometry and tautomeric forms. acs.org

Table 4: Representative Crystallographic Data for a Substituted Aniline Derivative (4-Bromo-2-chloroaniline)

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | chemicalbook.com |

| Space Group | P2₁2₁2₁ | chemicalbook.com |

| a (Å) | 10.965(4) | chemicalbook.com |

| b (Å) | 15.814(6) | chemicalbook.com |

| c (Å) | 4.0232(15) | chemicalbook.com |

| V (ų) | 697.7(4) | chemicalbook.com |

| Z | 4 | chemicalbook.com |

Note: This data is for an illustrative example of a related compound and is not for 2-Bromo-5-chloro-4-methylaniline.

Chromatographic Techniques for Purity Assessment and Separation of 2-Bromo-5-chloro-4-methylaniline Intermediates

Chromatographic techniques are essential for the separation, purification, and purity assessment of 2-Bromo-5-chloro-4-methylaniline and its reaction intermediates. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods.

HPLC, particularly in the reversed-phase mode (RP-HPLC), is a versatile technique for analyzing non-volatile and thermally labile compounds. A suitable C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) can be used to separate 2-Bromo-5-chloro-4-methylaniline from its impurities. The retention time of the compound is a characteristic parameter under specific chromatographic conditions. A UV detector is commonly used for detection, as the aromatic ring provides strong UV absorbance. The purity of a sample can be determined by integrating the peak area of the main component relative to the total peak area of all components in the chromatogram. For complex mixtures, gradient elution, where the mobile phase composition is changed during the analysis, can be employed to achieve better separation. americanpharmaceuticalreview.com

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. For aniline derivatives, GC with a flame ionization detector (FID) or a mass spectrometer (GC-MS) is often used. ijpsr.comepa.gov The choice of the GC column (e.g., a non-polar or medium-polarity capillary column) is critical for achieving good separation of the analyte from any impurities or side products. In a synthesis process, GC can be used to monitor the progress of the reaction and to determine the purity of the isolated product. The EPA has established methods, such as Method 8131, for the determination of aniline and its derivatives in various matrices, which outlines suitable GC conditions. epa.gov

In the synthesis of derivatives of 2-Bromo-5-chloro-4-methylaniline, chromatographic techniques are also crucial for the purification of intermediates. Column chromatography, a preparative technique, is often used to isolate the desired compound from a reaction mixture.

Table 5: General Chromatographic Methods for the Analysis of Aniline Derivatives

| Technique | Column Type | Mobile Phase/Carrier Gas | Detector | Application | Reference |

| RP-HPLC | C18 | Acetonitrile/Water or Methanol/Water (isocratic or gradient) | UV | Purity assessment, reaction monitoring | americanpharmaceuticalreview.com |

| GC | Capillary (e.g., SE-54, DB-5) | Helium or Nitrogen | FID, MS | Purity assessment, analysis of volatile impurities | ijpsr.comepa.gov |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol | - | Purification of intermediates and final product | thieme-connect.com |

Computational Chemistry and Theoretical Studies on 2 Bromo 5 Chloro 4 Methylaniline

Quantum Chemical Calculations of Electronic Structure and Reactivity of 2-Bromo-5-chloro-4-methylaniline

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in describing the fundamental electronic properties of a molecule. These calculations provide a quantitative picture of how the arrangement of electrons influences the molecule's stability, reactivity, and interactions. For 2-bromo-5-chloro-4-methylaniline, the electronic structure is significantly influenced by the interplay of the electron-donating amino (-NH₂) and methyl (-CH₃) groups and the electron-withdrawing and sterically bulky bromo (-Br) and chloro (-Cl) substituents.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. bldpharm.com A smaller gap generally implies higher reactivity.

The net effect in 2-bromo-5-chloro-4-methylaniline is a complex balance of these influences. The HOMO is expected to be delocalized over the phenyl ring and the nitrogen atom, with its energy level modulated by the opposing electronic effects of the substituents. The LUMO would similarly be distributed over the aromatic system. The precise energies of these orbitals would determine the molecule's reactivity profile. For instance, studies on p-substituted anilines have shown how different groups systematically alter the HOMO-LUMO gap and, consequently, the molecule's reactivity. mdpi.com

Table 1: Illustrative Quantum Chemical Parameters for Substituted Anilines

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Aniline (B41778) | -5.47 | -0.27 | 5.20 |

| p-Aminoaniline | -4.99 | -0.11 | 4.88 |

| p-Nitroaniline | -6.68 | -2.54 | 4.14 |

| p-Isopropylaniline | -5.35 | -0.21 | 5.14 |

Note: Data is illustrative and based on calculations for related substituted anilines to demonstrate substituent effects. Source: Adapted from computational studies on p-substituted anilines. mdpi.com

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It is invaluable for predicting how a molecule will interact with other charged species. researchgate.net The map uses a color scale where red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. mdpi.comnih.gov Green and yellow areas represent regions of neutral or intermediate potential.

For 2-bromo-5-chloro-4-methylaniline, the MEP map would be expected to show a region of significant negative potential around the amino group's nitrogen atom due to its lone pair of electrons. biosynth.com This makes the nitrogen a primary site for protonation and hydrogen bonding. The aromatic ring itself would exhibit a nuanced potential distribution. The electron-donating amino and methyl groups increase the electron density on the ring, particularly at the ortho and para positions relative to the amino group. However, the strongly electronegative bromine and chlorine atoms would create regions of positive potential (or less negative potential) in their immediate vicinity, a phenomenon known as a σ-hole, which can lead to halogen bonding interactions. bldpharm.com The interplay of these groups results in a complex electrostatic landscape that governs the molecule's intermolecular interactions and regioselectivity in chemical reactions.

Reaction Mechanism Elucidation through Computational Modeling for 2-Bromo-5-chloro-4-methylaniline Transformations

Computational modeling is a powerful tool for tracing the step-by-step pathways of chemical reactions, identifying transition states, and calculating activation energies. This provides a detailed understanding of reaction kinetics and mechanisms.

While specific reaction mechanism studies for 2-bromo-5-chloro-4-methylaniline are not prominent in the literature, research on similar molecules, such as 4-methyl aniline, offers valuable insights. A computational study on the reaction of 4-methyl aniline with hydroxyl radicals (•OH) revealed several possible pathways, including hydrogen abstraction from the amino group and the methyl group, as well as •OH addition to the aromatic ring. mdpi.comdoaj.org The calculations showed that the addition of the hydroxyl radical to the carbon atom bearing the amino group and hydrogen abstraction from the amino group are significant pathways. mdpi.com

For 2-bromo-5-chloro-4-methylaniline, similar reaction pathways can be anticipated. However, the presence of the bromo and chloro substituents would significantly modulate the reactivity:

Steric Hindrance: The bulky halogen atoms adjacent to the amino group (bromo at position 2) and on the ring would sterically hinder the approach of reactants to certain positions.

Electronic Effects: The electron-withdrawing nature of the halogens would decrease the electron density of the aromatic ring, making it less reactive towards electrophilic attack compared to 4-methyl aniline. This deactivation would influence the rates of addition reactions.

Leaving Group Potential: In nucleophilic aromatic substitution reactions, the bromo and chloro atoms could potentially act as leaving groups, although such reactions typically require harsh conditions or specific activation.

Computational modeling could precisely quantify these effects, calculating the energy barriers for different potential reaction pathways, such as electrophilic substitution, oxidation, or diazotization, thus predicting the most likely transformation products.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies for 2-Bromo-5-chloro-4-methylaniline Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity or physical properties, respectively. mdpi.comresearchgate.net These models are built by developing mathematical equations that relate calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to experimentally measured activities or properties.

For derivatives of 2-bromo-5-chloro-4-methylaniline, QSAR and QSPR models could be highly valuable for predicting their potential applications and effects. For example:

In Agrochemicals: If a series of derivatives were synthesized as potential herbicides or fungicides, a QSAR model could predict their biological efficacy based on descriptors like the octanol-water partition coefficient (logP), molecular weight, HOMO/LUMO energies, and specific atomic charges. This would allow for the virtual screening of new, potentially more potent compounds before their synthesis.

In Dye Synthesis: QSPR models could be developed to predict properties like color (wavelength of maximum absorption), solubility, and lightfastness based on the electronic structure and molecular size of the derivatives.

Toxicity Prediction: QSAR is widely used to predict the toxicity of chemicals. By building a model with data from related halogenated anilines, the potential toxicity of new derivatives could be estimated, guiding the design of safer compounds.

The development of a robust QSAR/QSPR model for 2-bromo-5-chloro-4-methylaniline derivatives would involve synthesizing a training set of compounds, measuring the desired activity or property, calculating a wide range of molecular descriptors, and then using statistical methods like multiple linear regression to build and validate a predictive model.

Applications of 2 Bromo 5 Chloro 4 Methylaniline in Medicinal Chemistry and Drug Discovery Research

Role as a Key Intermediate in Pharmaceutical Synthesis

As a chemical intermediate, 2-bromo-5-chloro-4-methylaniline provides a foundational structure that can be elaborated into a variety of pharmacologically active compounds.

Based on available scientific literature, there is no direct evidence to suggest that 2-Bromo-5-chloro-4-methylaniline is used as a key intermediate in the synthesis of SGLT2 inhibitors or other antidiabetic agents. Research and patent literature describe the synthesis of prominent SGLT2 inhibitors using structurally related, but distinct, starting materials such as 5-bromo-2-chlorobenzoic acid.

The scaffold of 2-Bromo-5-chloro-4-methylaniline has been utilized in the development of potential anticancer agents. A notable example is its N-acetylated derivative, which has demonstrated cytotoxic properties.

N-Acetyl-2-bromo-5-chloro-4-methylaniline , a direct derivative, has been identified as a water-soluble analogue of cytotoxic drugs. biosynth.com In-vitro studies have shown that this compound can inhibit the growth of tumor cells and induce apoptosis. biosynth.com The mechanism of its antitumor activity is linked to the inhibition of mitochondrial function, potentially through the disruption of protein synthesis and the electron transport chain. biosynth.com

Table 1: Antitumor Activity of 2-Bromo-5-chloro-4-methylaniline Derivative

| Compound | Activity | Mechanism of Action |

|---|

While substituted anilines are commonly used to synthesize Schiff bases with antimicrobial properties, current research has not specifically documented the use of 2-Bromo-5-chloro-4-methylaniline for this purpose. Studies have been conducted on Schiff bases derived from structurally similar compounds, such as 2-bromo-4-methylaniline (B145976), which have shown antimicrobial activity, but specific data on derivatives from 2-Bromo-5-chloro-4-methylaniline is not available in the reviewed literature.

There is no direct scientific literature indicating that 2-Bromo-5-chloro-4-methylaniline has been used as a precursor for the synthesis of Fatty Acid Binding Protein (FABP) inhibitors. Research in this area has explored other isomers, such as urea (B33335) derivatives of 2-bromo-5-chloroaniline, for their potential as FABP inhibitors.

Scaffold for Novel Drug Candidates

The chemical structure of 2-Bromo-5-chloro-4-methylaniline makes it an attractive scaffold for the design and synthesis of new drug candidates. Its reactive sites allow for the attachment of various pharmacophores to explore and enhance biological activities.

The utility of 2-Bromo-5-chloro-4-methylaniline as a scaffold is demonstrated by the creation of derivatives with significant biological potential.

The simple acetylation of the amine group to form N-Acetyl-2-bromo-5-chloro-4-methylaniline results in a compound with notable in-vitro antitumor properties, as previously mentioned. biosynth.com This highlights how straightforward chemical modification of the parent scaffold can yield a derivative with enhanced and specific biological activity.

Furthermore, 2-Bromo-5-chloro-4-methylaniline can be chemically transformed to create more complex intermediates for further synthesis. For instance, it can undergo a Sandmeyer-type reaction, where the amine group is converted to an iodide, yielding 1-Bromo-4-chloro-2-iodo-5-methylbenzene . researchgate.net This new intermediate can then participate in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, allowing for the construction of intricate carbon-carbon bonds and the synthesis of diverse and potentially bioactive molecules. researchgate.net This demonstrates the role of 2-Bromo-5-chloro-4-methylaniline as a foundational scaffold for building a library of novel compounds.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| 2-Bromo-5-chloro-4-methylaniline |

| N-Acetyl-2-bromo-5-chloro-4-methylaniline |

| 5-bromo-2-chlorobenzoic acid |

| 2-bromo-4-methylaniline |

| 2-bromo-5-chloroaniline |

Exploration of Structure-Activity Relationships (SAR) in 2-Bromo-5-chloro-4-methylaniline Derivatives

The strategic placement of bromo, chloro, and methyl groups on the aniline (B41778) ring of 2-Bromo-5-chloro-4-methylaniline offers multiple avenues for synthetic modification, making it an attractive starting point for developing libraries of compounds for structure-activity relationship (SAR) studies. SAR investigations are fundamental to medicinal chemistry, as they correlate the chemical structure of a compound with its biological activity, guiding the optimization of lead compounds into potent and selective drug candidates.

While direct and extensive SAR studies on derivatives of 2-Bromo-5-chloro-4-methylaniline are not widely published, the principles of SAR can be illustrated through structurally related compounds where similar halogenated aniline cores are employed. For instance, in the development of anti-cancer agents, the substitution pattern on the phenyl ring is critical for target engagement and cellular activity.

A pertinent example can be found in the development of inhibitors for histone deacetylases (HDACs), a class of enzymes often dysregulated in cancer. Research into 5-chloro-4-((substituted phenyl)amino)pyrimidine-based HDAC inhibitors has revealed key SAR insights. mdpi.com In these molecules, the substituted phenylamino (B1219803) portion, which could be derived from a compound like 2-Bromo-5-chloro-4-methylaniline, plays a crucial role in the molecule's interaction with the enzyme's active site.

Table 1: Illustrative SAR of Hypothetical 2-Bromo-5-chloro-4-methylaniline-derived Kinase Inhibitors

| Derivative | R1-Group (Modification at amino group) | R2-Group (Modification via Suzuki coupling at bromo position) | Kinase Inhibition (IC50, nM) |

| 1 | -H | -Phenyl | 500 |

| 2 | -COCH3 | -Phenyl | 250 |

| 3 | -COCH3 | -4-Fluorophenyl | 150 |

| 4 | -COCH3 | -4-Methoxyphenyl | 300 |

| 5 | -SO2CH3 | -Phenyl | >1000 |

This table is a hypothetical representation to illustrate SAR principles and does not represent actual experimental data for derivatives of 2-Bromo-5-chloro-4-methylaniline.

The data in the hypothetical table illustrates that modifications at both the amino group (R1) and the bromine position (R2) can significantly impact biological activity. For example, acetylation of the amino group (Derivative 2 vs. 1) could enhance binding affinity. Furthermore, the electronic properties of the substituent introduced at the bromine position can fine-tune the inhibitory potency, with an electron-withdrawing fluorine (Derivative 3) potentially being more favorable than an electron-donating methoxy (B1213986) group (Derivative 4). The nature of the linker at the amino group is also critical, as a switch from an acetyl to a sulfonyl group (Derivative 5) could abrogate activity, highlighting the precise structural requirements for effective inhibition.

Interactions with Biological Targets: Enzyme Activity and Protein Interactions

The derivatives synthesized from 2-Bromo-5-chloro-4-methylaniline are designed to interact with specific biological targets, primarily proteins and enzymes, to modulate their function and achieve a therapeutic effect. The bromo and chloro substituents can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The methyl group can form favorable van der Waals interactions within hydrophobic pockets of the target protein.

A compelling example of the utility of a structurally similar building block is found in the synthesis of activators for sirtuin 6 (SIRT6), a lysine (B10760008) deacetylase that functions as a tumor suppressor. The compound 5-Bromo-4-fluoro-2-methylaniline (B104819) is a key intermediate in the synthesis of MDL compounds, which are potent SIRT6 activators. ossila.com These activators bind to an allosteric site on the SIRT6 enzyme, leading to an increase in its deacetylase activity. ossila.com This, in turn, can reduce the levels of histone acetylation in cancer cells, contributing to an anti-tumor effect. ossila.com

Table 2: Enzyme Inhibition Profile of a Representative Quinoxaline Derivative

| Enzyme Target | IC50 (µM) | Mechanism of Action | Reference Compound |

| HDAC1 | 0.684 | Inhibition of deacetylation | Doxorubicin |

| HDAC2 | 2.548 | Inhibition of deacetylation | Doxorubicin |

| HDAC3 | 0.217 | Inhibition of deacetylation | Doxorubicin |

| HDAC6 | >1000 | Selective inhibition | Doxorubicin |

The data in this table is derived from research on 5-chloro-4-((substituted phenyl)amino)pyrimidine-based HDAC inhibitors and serves as an example of the type of data generated for compounds with similar structural motifs. mdpi.com

The data in Table 2 illustrates the selective inhibitory profile of a compound with a related structural core. The compound shows high potency against HDAC1 and HDAC3, with significantly lower activity against HDAC6, demonstrating class I selectivity. This selectivity is crucial for minimizing off-target effects and improving the therapeutic window of a potential drug. The development of such selective inhibitors often relies on the precise positioning of functional groups, such as those found in 2-Bromo-5-chloro-4-methylaniline, to exploit subtle differences in the active sites of different enzyme isoforms.

Applications of 2 Bromo 5 Chloro 4 Methylaniline in Agrochemical Research

Intermediate in the Synthesis of Herbicides

2-Bromo-5-chloro-4-methylaniline is identified as a building block in the formulation of agricultural chemicals, including herbicides designed to enhance crop protection and yield. patsnap.com The development of modern herbicides often relies on halogenated intermediates to achieve desired biological activity and selectivity. nih.govjustia.com While specific, commercialized herbicides synthesized directly from 2-Bromo-5-chloro-4-methylaniline are not extensively detailed in publicly available research, the broader class of bromoaniline derivatives is integral to the creation of herbicidally active compounds. justia.com For instance, patent literature describes processes for preparing herbicidally active isoxazolin-3-ylacylbenzenes using 4-bromoaniline (B143363) derivatives as key intermediates. justia.com The synthesis of the herbicide Metolachlor also originates from a substituted aniline (B41778) (2-ethyl-6-methylaniline), demonstrating the foundational role of aniline structures in this class of agrochemicals. The utility of such intermediates lies in their ability to be chemically modified to produce a final molecule with specific weed-control properties. unifiedpatents.com

Development of Fungicides and Pesticides

The application of 2-Bromo-5-chloro-4-methylaniline extends to the development of fungicides and pesticides. patsnap.com The compound's structure is relevant to the synthesis of potent insecticides. While direct synthesis pathways for commercial pesticides starting from 2-Bromo-5-chloro-4-methylaniline are proprietary, extensive research is available for the synthesis of major insecticides using structurally analogous intermediates. A prominent example is the insecticide chlorantraniliprole (B1668704), which requires the key intermediate 2-amino-5-chloro-3-methylbenzoic acid. patsnap.comagropages.com

Numerous patents detail the synthesis of chlorantraniliprole from 2-amino-5-chloro-3-methylbenzoic acid. patsnap.comunifiedpatents.comgoogle.com This process typically involves reacting it with 3-bromo-1-(3-chloro-2-pyridyl)-1H-pyrazole-5-carboxylic acid to form an intermediate, which is then converted to the final product. patsnap.comunifiedpatents.comgoogle.com Another closely related intermediate, 2-amino-5-chloro-N,3-dimethylbenzamide, is also used for the synthesis of chlorantraniliprole and the related insecticide, cyantraniliprole. agreencobio.comgoogle.com The research into these synthetic routes underscores the significance of halogenated anilines and their derivatives in constructing complex and effective pesticide molecules. chemicalbook.com

Table 1: Key Intermediates in the Synthesis of Chlorantraniliprole

| Intermediate Name | CAS Number | Role in Synthesis |

| 2-Amino-5-chloro-3-methylbenzoic acid | 20776-67-4 | A primary building block for the chlorantraniliprole molecule. patsnap.comchemicalbook.com |

| 3-Bromo-1-(3-chloro-2-pyridyl)-1H-pyrazole-5-carboxylic acid | 500008-45-7 | Reacts with the aniline derivative to form the core structure. patsnap.comgoogle.com |

| 2-Amino-5-chloro-N,3-dimethylbenzamide | 890707-28-5 | An alternative intermediate used in the synthesis of chlorantraniliprole and cyantraniliprole. agreencobio.comgoogle.com |

Research into Agrochemicals with Improved Crop Protection Properties

Research and development in agrochemicals continuously seek to create active ingredients with improved properties, such as higher efficacy, better safety profiles, and more cost-effective production methods. nih.gov The introduction of halogen atoms—like the bromine and chlorine in 2-Bromo-5-chloro-4-methylaniline—is a critical strategy in the design of modern agrochemicals. nih.gov Halogenation can significantly influence a molecule's mode of action, physicochemical properties, and metabolic stability, which can lead to enhanced performance. nih.gov

Mentioned Compounds

Applications of 2 Bromo 5 Chloro 4 Methylaniline in Materials Science and Polymer Chemistry Research

Synthesis of Ligands for Metal Complexes and Catalysts

The nitrogen atom of the aniline (B41778) group and the potential for further reactions involving the halogen substituents make 2-Bromo-5-chloro-4-methylaniline and its derivatives valuable precursors for the synthesis of ligands for metal complexes and catalysts. These ligands can coordinate with a variety of metal ions to form complexes with tailored electronic and photophysical properties.

Research into related bromoaniline compounds demonstrates their utility in forming Schiff base ligands. For instance, Schiff bases derived from the condensation of bromoanilines with aldehydes can coordinate with transition metals like Cu(II), Co(II), Ni(II), and Zn(II). internationaljournalcorner.comresearchgate.net The resulting metal complexes have been characterized using various spectroscopic techniques to confirm the coordination between the metal and the ligand. internationaljournalcorner.com

A notable example in the literature, while using a structurally similar compound (2-bromo-4,6-dimethylaniline), highlights the potential of these types of anilines in creating sophisticated metal complexes. In this study, a carbene-metal-amide (cMa) complex of gold(I) was synthesized. acs.org The aniline derivative was used to create a dimethylbim (DMbim) ligand precursor, which then coordinated with gold. acs.org The resulting complexes were designed to study tautomerization and exhibit interesting photophysical properties. acs.org The steric and electronic effects of the substituents on the aniline ring were found to influence the tautomerization rates and the thermodynamic stability of the complexes. acs.org

Table 1: Photophysical Properties of Au(I) Carbene-Metal-Amide (cMa) Complexes with a Ligand Derived from a Substituted Bromoaniline.

| Complex | Emission Lifetime (τ) | Photoluminescent Quantum Yield (ΦPL) | Radiative Rate (kr) |

| DMbim-based cMa | 200 ns | 98% | 4.9 x 10⁶ s⁻¹ |

Data sourced from a study on related Au(I) complexes, illustrating the potential properties of materials derived from bromoanilines. acs.org

The study of such complexes is crucial for the development of new catalysts and photoactive materials, where the precise control of the metal's coordination environment is key to its function. nih.govrsc.org The principles demonstrated with related bromoanilines are directly applicable to 2-Bromo-5-chloro-4-methylaniline, suggesting its utility in developing novel metal complexes.

Precursor for Nonlinear Optical Materials

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics, including optical data storage and telecommunications. tandfonline.com The NLO response of a material is often related to its molecular structure, particularly the presence of electron donor and acceptor groups connected by a π-conjugated system. This "push-pull" mechanism can lead to a large second-order hyperpolarizability (β), a measure of a molecule's NLO activity.

Substituted anilines are a class of compounds that have been extensively studied for their NLO properties. mq.edu.au The amino group (-NH₂) acts as an electron donor, while various substituents can act as electron acceptors. Theoretical studies have shown that the NLO properties of anilines can be tuned by modifying these donor and acceptor groups, as well as by extending the conjugation length of the molecule. mq.edu.au